molecular formula C22H27ClFNO3 B4007292 [1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol

[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol

Cat. No. B4007292
M. Wt: 407.9 g/mol
InChI Key: QENHDQFZNAGWBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions such as condensation, reductive alkylation, and nucleophilic aromatic substitution. These methods are utilized to create structures with specific functional groups, molecular backbones, and stereochemistry, which are essential for the molecule's biological activity and chemical properties. For instance, compounds with similar structural features have been synthesized through the condensation of piperidinyl methanol with different sulfonyl chlorides in the presence of bases like triethylamine (Benakaprasad et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, which reveals their crystal system, space group, and molecular conformation. The piperidine ring, a common motif in these molecules, often adopts a chair conformation, contributing to the molecule's three-dimensional structure and reactivity (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these molecules can include various substitution reactions, where the reactivity is influenced by the presence of electron-withdrawing or electron-donating groups attached to the aromatic rings. These reactions are pivotal for modifying the molecular structure to enhance biological activity or to introduce tags for analytical purposes. For instance, nucleophilic substitution reactions with piperidine in methanol have been studied to understand the kinetics and mechanism of these transformations (Yangjeh & Gholami, 2003).

Scientific Research Applications

Halogen Bond and Hydrogen Bond Interactions

Research on the interaction between methanol and carbon tetrachloride highlights the competition between hydrogen and halogen bond interactions in molecular complexes (D. Pal et al., 2020). These findings could provide a foundation for investigating similar interactions in [1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol, particularly considering the presence of both chloro and fluoro substituents which may engage in halogen bonding.

Synthesis and Structural Characterization

The synthesis and crystal structure analysis of related compounds, such as bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] (H. Yin et al., 2010), offer a glimpse into the complex structural possibilities that could arise from the synthesis of [1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol. Such studies may inform the crystallographic and spectroscopic characterization of the compound .

Anaerobic O-demethylation

The anaerobic O-demethylation activity of enzymes towards compounds with methoxy groups, such as 3,4-dimethoxybenzoate, reveals the microbial potential to modify aromatic ethers under anaerobic conditions (E. Stupperich et al., 1996). This research path could be relevant for exploring the biodegradation or biotransformation of [1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol.

Influence of Alcohols on Reaction Kinetics

The effect of different alcohols on the kinetics of aromatic nucleophilic substitution reactions offers insights into how solvent polarity and hydrogen bonding can impact reaction rates and mechanisms (A. H. Yangjeh et al., 2003). Given the methanol component of the compound under discussion, such studies could inform on how it might behave in various solvent environments or participate in chemical reactions.

properties

IUPAC Name

[1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-3-[(2-fluorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFNO3/c1-27-19-9-8-17(20(23)21(19)28-2)13-25-11-5-10-22(14-25,15-26)12-16-6-3-4-7-18(16)24/h3-4,6-9,26H,5,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENHDQFZNAGWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)(CC3=CC=CC=C3F)CO)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol
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[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol
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[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol
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[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol
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[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol
Reactant of Route 6
[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.